molecular formula C19H14N2O3S B5716960 6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one

Cat. No.: B5716960
M. Wt: 350.4 g/mol
InChI Key: HCULFGHALNWAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline moiety linked to a benzoxazinone structure through a sulfanylacetyl group. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 2-mercaptoquinoline with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one is unique due to the combination of its quinoline and benzoxazinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

6-(2-quinolin-2-ylsulfanylacetyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-16(13-5-7-17-15(9-13)20-18(23)10-24-17)11-25-19-8-6-12-3-1-2-4-14(12)21-19/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULFGHALNWAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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